1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with 4-methyl-3-pyrazolone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(4-(Carboxyphenyl)-4-methyl-1H-pyrazol-3(2H)-one.
Reduction: 1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Hydroxymethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one
- 1-(4-(Hydroxymethyl)phenyl)-4-ethyl-1H-pyrazol-3(2H)-one
- 1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-5(4H)-one
Uniqueness
1-(4-(Hydroxymethyl)phenyl)-4-methyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
113786-06-4 |
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Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-4-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-13(12-11(8)15)10-4-2-9(7-14)3-5-10/h2-6,14H,7H2,1H3,(H,12,15) |
InChI Key |
INVZMHFDPIWXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(NC1=O)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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